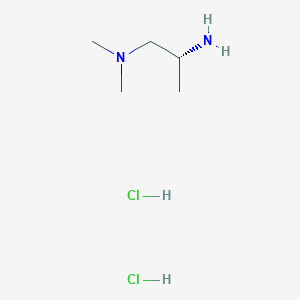
3-(4a,8a-Dihydroquinoxalin-2-yl)aniline
Vue d'ensemble
Description
3-(4a,8a-Dihydroquinoxalin-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoxaline and has been studied for its potential use in drug development, as well as in the field of organic electronics.
Applications De Recherche Scientifique
3-(4a,8a-Dihydroquinoxalin-2-yl)aniline has been studied for its potential use in drug development. It has been shown to have activity against various types of cancer cells, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as an organic semiconductor in the field of organic electronics. It has been shown to have high charge mobility and good stability, making it suitable for use in electronic devices.
Mécanisme D'action
The mechanism of action of 3-(4a,8a-Dihydroquinoxalin-2-yl)aniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth. In the field of organic electronics, this compound works by facilitating the transfer of electrons between molecules, leading to the generation of an electric current.
Biochemical and Physiological Effects:
Studies have shown that 3-(4a,8a-Dihydroquinoxalin-2-yl)aniline has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It also inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In the field of organic electronics, this compound has been shown to have high charge mobility and good stability, making it suitable for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4a,8a-Dihydroquinoxalin-2-yl)aniline in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-(4a,8a-Dihydroquinoxalin-2-yl)aniline. One area of interest is its potential use in drug development. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its use in organic electronics. Research is ongoing to improve the performance of this compound in electronic devices, including the development of new synthetic methods and the optimization of device fabrication processes. Additionally, studies are needed to further understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
3-(4a,8a-Dihydroquinoxalin-2-yl)aniline is a chemical compound that has potential applications in various fields, including drug development and organic electronics. Its synthesis method has been optimized to improve yield and purity, making it suitable for various applications. Its mechanism of action is not fully understood, but it has been shown to have activity against various types of cancer cells and to facilitate the transfer of electrons in electronic devices. While there are advantages to using this compound in lab experiments, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound and to optimize its performance in various fields.
Propriétés
IUPAC Name |
3-(4a,8a-dihydroquinoxalin-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9,12-13H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUUVBGDHHZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)N=C(C=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4a,8a-Dihydroquinoxalin-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)




![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)


